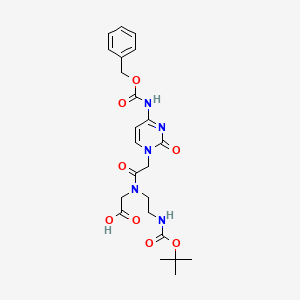
Boc-PNA-C(Z)-OH
描述
Boc-PNA-C(Z)-OH: is a synthetic compound that belongs to the class of peptide nucleic acids (PNAs). PNAs are analogs of DNA or RNA with a peptide backbone instead of a sugar-phosphate backbone. This modification provides PNAs with unique properties, such as increased stability and binding affinity to complementary nucleic acid sequences.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-PNA-C(Z)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the nucleobases are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The protected nucleobases are coupled to a peptide backbone using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions:
Oxidation: Boc-PNA-C(Z)-OH can undergo oxidation reactions, particularly at the nucleobase moieties.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the nucleobase or peptide backbone, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleobases, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry: Boc-PNA-C(Z)-OH is used in the synthesis of modified nucleic acids for various applications, including the development of new materials and catalysts.
Biology: In biological research, this compound is used as a probe for detecting specific nucleic acid sequences due to its high binding affinity and stability.
Industry: In the industrial sector, this compound can be used in the development of biosensors and other diagnostic tools.
作用机制
The mechanism of action of Boc-PNA-C(Z)-OH involves binding to complementary nucleic acid sequences through Watson-Crick base pairing. This binding can inhibit the expression of specific genes or facilitate the detection of target sequences. The molecular targets and pathways involved depend on the specific application and the sequence of the PNA.
相似化合物的比较
Peptide Nucleic Acids (PNAs): Other PNAs with different nucleobase modifications.
Locked Nucleic Acids (LNAs): Nucleic acid analogs with a locked ribose ring.
Morpholino Oligomers: Synthetic nucleic acid analogs with a morpholine backbone.
Uniqueness: Boc-PNA-C(Z)-OH is unique due to its specific nucleobase and peptide backbone modifications, which provide it with distinct properties such as increased stability and binding affinity compared to other nucleic acid analogs.
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-10-12-27(14-19(30)31)18(29)13-28-11-9-17(25-20(28)32)26-22(34)35-15-16-7-5-4-6-8-16/h4-9,11H,10,12-15H2,1-3H3,(H,24,33)(H,30,31)(H,25,26,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRPVFFEVZHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















